molecular formula C19H16IN5OS B243297 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide

カタログ番号 B243297
分子量: 489.3 g/mol
InChIキー: GZDGRDHIVXSGFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide, also known as ETBIB, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

作用機序

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide acts as an antagonist of the ETB receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the endothelium, smooth muscle cells, and neurons. The ETB receptor is involved in the regulation of vascular tone, endothelial function, and inflammation. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide binds to the ETB receptor and blocks the binding of its endogenous ligands, resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the expression of pro-inflammatory cytokines. In vivo studies have shown that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide reduces blood pressure, improves endothelial function, and reduces vascular remodeling in animal models of hypertension and heart failure.

実験室実験の利点と制限

One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide in lab experiments is its high selectivity for the ETB receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation is that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has a relatively short half-life, which may limit its effectiveness in certain experiments.

将来の方向性

There are several future directions for the research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide. One direction is to investigate the potential use of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to investigate the role of the ETB receptor in the pathophysiology of various diseases, including hypertension, heart failure, and stroke. Additionally, the development of more potent and selective ETB receptor antagonists may lead to the identification of new therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its high selectivity for the ETB receptor makes it a valuable tool for investigating the specific role of this receptor in various physiological processes. Further research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide may lead to the development of new therapies for the treatment of various diseases.

合成法

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide involves a series of reactions that start with the synthesis of 3-ethyl-1,2,4-triazole-5-thiol, followed by the reaction with 4-(bromomethyl)benzonitrile to yield 4-(3-ethyl-1,2,4-triazol-5-ylthio)benzyl bromide. This intermediate then undergoes a reaction with 2-iodobenzamide to yield N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to have affinity for the ETB receptor, which is involved in the regulation of blood pressure, endothelial function, and vascular remodeling. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has been used in studies to investigate the role of the ETB receptor in the pathophysiology of various diseases, including hypertension, heart failure, and stroke. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-iodobenzamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

特性

分子式

C19H16IN5OS

分子量

489.3 g/mol

IUPAC名

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-iodobenzamide

InChI

InChI=1S/C19H16IN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-9-7-12(8-10-13)11-21-17(26)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,26)

InChIキー

GZDGRDHIVXSGFV-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I

正規SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4I

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。